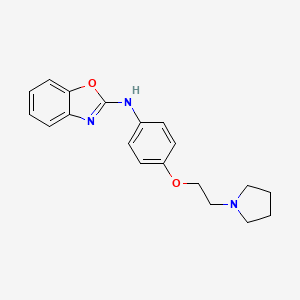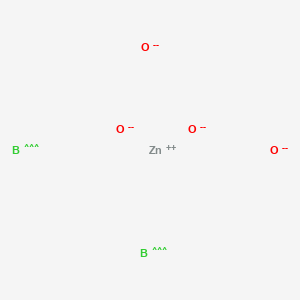
Boric acid(hbo2),zincsalt(2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boric acid (HBO2), zinc salt (21): is a compound formed by the combination of boric acid and zinc in a 2:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is often used for its antiseptic, insecticidal, and flame-retardant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of boric acid (HBO2), zinc salt (2:1) typically involves the reaction of boric acid with a soluble zinc salt, such as zinc chloride or zinc sulfate. The reaction is carried out in an aqueous solution, where boric acid reacts with the zinc salt to form the desired compound. The reaction conditions include maintaining a specific temperature and pH to ensure the complete formation of the compound.
Industrial Production Methods: In industrial settings, the production of boric acid (HBO2), zinc salt (2:1) involves large-scale reactions using high-purity reagents. The process includes dissolving boric acid in water, adding the zinc salt, and controlling the reaction parameters to achieve high yield and purity. The final product is then filtered, dried, and packaged for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Boric acid (HBO2), zinc salt (2:1) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form different borate and zinc compounds.
Reduction: It can also participate in reduction reactions, where reducing agents convert it into lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions, where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Formation of borate and zinc oxide.
Reduction: Formation of elemental boron and zinc.
Substitution: Formation of substituted borates and zinc compounds.
Applications De Recherche Scientifique
Boric acid (HBO2), zinc salt (2:1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and condensation reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of antibacterial and antifungal agents.
Industry: Applied in the production of flame retardants, insecticides, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of boric acid (HBO2), zinc salt (2:1) involves its interaction with various molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound inhibits biofilm formation and hyphal transformation of pathogens like Candida albicans, which are critical virulence factors.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby preventing their normal function.
Protein Interactions: The compound can interact with proteins, altering their structure and function, which can lead to various biological effects.
Comparaison Avec Des Composés Similaires
Metaboric Acid (HBO2): A related compound with similar properties but different molecular structure.
Orthoboric Acid (H3BO3): Another boric acid compound with distinct applications and properties.
Uniqueness: Boric acid (HBO2), zinc salt (2:1) is unique due to its specific combination of boric acid and zinc, which imparts unique properties such as enhanced stability and specific biological activities. Its applications in various fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
B2O4Zn-6 |
|---|---|
Poids moléculaire |
151.0 g/mol |
InChI |
InChI=1S/2B.4O.Zn/q;;4*-2;+2 |
Clé InChI |
UXDGEDQBHPSMCO-UHFFFAOYSA-N |
SMILES canonique |
[B].[B].[O-2].[O-2].[O-2].[O-2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



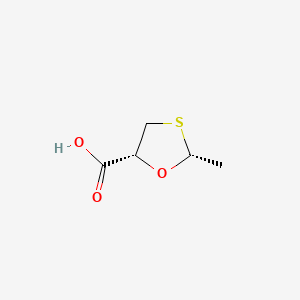

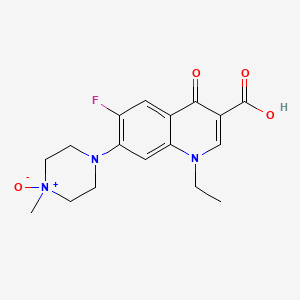


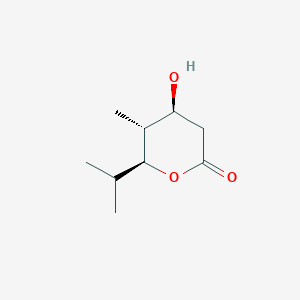

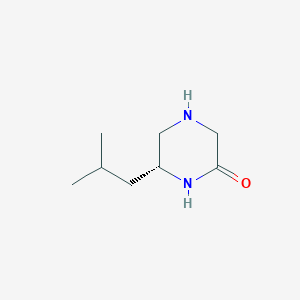
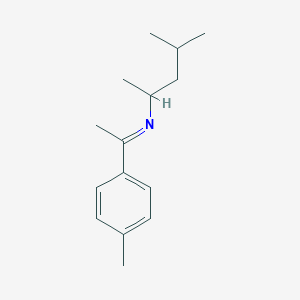
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
